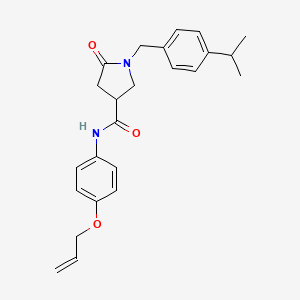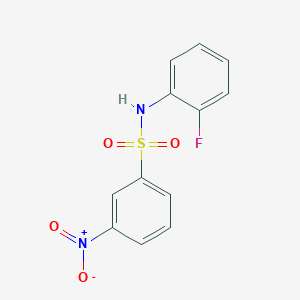![molecular formula C10H9F3O5S2 B15007119 Methyl 3-hydroxy-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(trifluoromethyl)thiophene-2-carboxylate](/img/structure/B15007119.png)
Methyl 3-hydroxy-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(trifluoromethyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(trifluoromethyl)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(trifluoromethyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring is constructed through cyclization reactions.
Introduction of Functional Groups: The trifluoromethyl group is introduced via electrophilic substitution reactions, while the hydroxy and methoxy groups are added through nucleophilic substitution reactions.
Final Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-hydroxy-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(trifluoromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(trifluoromethyl)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of Methyl 3-hydroxy-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-hydroxy-4-(trifluoromethyl)thiophene-2-carboxylate: Lacks the sulfanyl group, resulting in different chemical properties.
Methyl 5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(trifluoromethyl)thiophene-2-carboxylate: Similar structure but with variations in the position of functional groups.
Uniqueness
Methyl 3-hydroxy-5-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(trifluoromethyl)thiophene-2-carboxylate is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H9F3O5S2 |
|---|---|
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
methyl 3-hydroxy-5-(2-methoxy-2-oxoethyl)sulfanyl-4-(trifluoromethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H9F3O5S2/c1-17-4(14)3-19-9-5(10(11,12)13)6(15)7(20-9)8(16)18-2/h15H,3H2,1-2H3 |
InChI-Schlüssel |
HACRDSTWVCAUQY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSC1=C(C(=C(S1)C(=O)OC)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[2-(4-nitrophenyl)hydrazinylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15007040.png)
![2-[5-Oxo-3-(2-phenylethyl)-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B15007043.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007048.png)
![4-[5-({2-[(3-hydroxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B15007050.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B15007061.png)
![3,4-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B15007066.png)


![4-Cyclohexylsulfanyl-3-[1,3]dioxolan-2-yl-6-nitro-benzo[d]isoxazole](/img/structure/B15007082.png)
![3-(4-Ethoxy-3-methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid](/img/structure/B15007083.png)
![6-Amino-3,4-di(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007094.png)

![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15007109.png)

